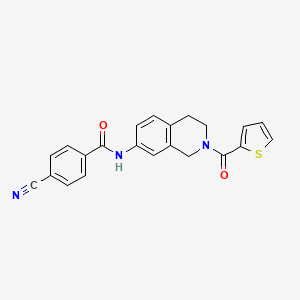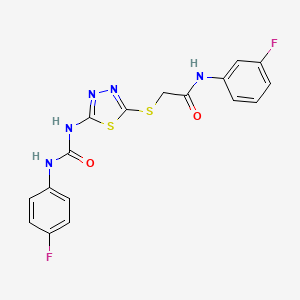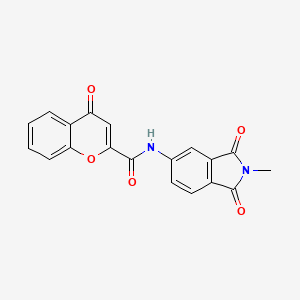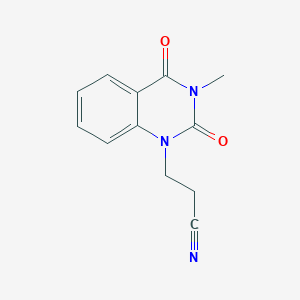
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile, or E-2-MSPP, is a synthetic organic compound that has recently been studied for its potential applications in the fields of science and medicine. It is a heterocyclic compound, containing both a sulfonyl group and a piperidine group, and has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
E-2-MSPP has been studied for its potential applications in the fields of science and medicine. It has been used in research related to the development of drugs that can be used to treat neurological diseases, such as Alzheimer’s and Parkinson’s. It has also been studied for its potential applications in the fields of cancer research and drug delivery.
Wirkmechanismus
The mechanism of action of E-2-MSPP is not yet fully understood. However, it is believed that the compound binds to specific receptors in the brain and activates them, leading to an increase in the release of certain neurotransmitters. This, in turn, leads to an increase in the activity of certain pathways in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
E-2-MSPP has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain pathways in the brain, leading to an increase in the release of certain neurotransmitters. In addition, it has been found to reduce inflammation, improve cognitive function, and reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The use of E-2-MSPP in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for research. Second, it is relatively easy to synthesize, making it a viable option for lab experiments. On the other hand, there are some limitations to using E-2-MSPP in lab experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments. In addition, its effects can vary depending on the dosage and the individual’s physiological state.
Zukünftige Richtungen
Given the potential applications of E-2-MSPP, there are many potential directions for future research. First, further studies are needed to understand the mechanism of action of E-2-MSPP and its effects on various physiological processes. Second, further studies are needed to understand the potential applications of E-2-MSPP in the treatment of neurological diseases and cancer. Third, further studies are needed to understand the potential applications of E-2-MSPP in drug delivery. Fourth, further studies are needed to understand the potential side effects of E-2-MSPP. Finally, further studies are needed to understand the potential interactions of E-2-MSPP with other drugs and compounds.
Synthesemethoden
E-2-MSPP is synthesized via a multi-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride with piperidine in the presence of a base, such as sodium hydroxide, to form 4-methylphenylsulfonyl-4-piperidin-1-ylpropane. This reaction is followed by the reaction of 4-methylphenylsulfonyl-4-piperidin-1-ylpropane with prop-2-enenitrile, in the presence of a base, to form E-2-MSPP.
Eigenschaften
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-17-5-11-20(12-6-17)26(24,25)21(16-22)15-18-7-9-19(10-8-18)23-13-3-2-4-14-23/h5-12,15H,2-4,13-14H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHIAFSGKZAHD-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N3CCCCC3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4,9-trimethyl-1,7-dipentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2949200.png)







![3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2949215.png)
